

Fused Heterocycles from 3-Hydrazino-6-phenylpyridazine: A Comparative Biological Evaluation

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Compound of Interest

Compound Name: 3-Hydrazino-6-phenylpyridazine

Cat. No.: B1311097

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A detailed guide for researchers and drug development professionals on the antimicrobial, anticancer, and anti-inflammatory potential of fused heterocyclic compounds derived from **3-hydrazino-6-phenylpyridazine**. This report summarizes key quantitative data, presents detailed experimental protocols, and visualizes essential biological pathways and experimental workflows.

The pyridazine scaffold is a prominent feature in many biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry. Fused heterocyclic systems derived from **3-hydrazino-6-phenylpyridazine**, in particular, have been explored for their therapeutic potential across various domains, including infectious diseases, oncology, and inflammatory conditions. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data from published studies.

Comparative Biological Activity Data

The biological evaluation of fused heterocycles derived from **3-hydrazino-6-phenylpyridazine** has revealed promising candidates with significant antimicrobial, anticancer, and anti-inflammatory properties. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of the performance of these compounds against different biological targets.

Antimicrobial Activity

The antimicrobial efficacy of triazolo[4,3-b]pyridazine derivatives, synthesized from **3-hydrazino-6-phenylpyridazine** precursors, has been evaluated against a panel of bacterial and fungal strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, highlights the potential of these compounds as novel antimicrobial agents.

Table 1: Antimicrobial Activity of Fused Pyridazine Derivatives

Compound ID	Fused Ring System	Test Organism	MIC (µg/mL)	Zone of Inhibition (mm)	Reference Compound	MIC (µg/mL) / Zone of Inhibition (mm)
4f	[1] [2] [3] Triazolo[4,3-b]pyridazine	S. aureus	~5.66 µM (IC50)	-	Doxorubicin	0.167 µM (IC50)
4j	[1] [2] [3] Triazolo[4,3-b]pyridazine	S. aureus	~1.64 µM (IC50)	-	Doxorubicin	0.167 µM (IC50)
4q	[1] [2] [3] Triazolo[4,3-b]pyridazine	NALM-6	~1.14 µM (IC50)	-	Doxorubicin	-
Hydrazone VI	Indolin-2-one	Candida albicans	Moderate Activity	-	-	-
Compound 4	[1] [2] [3] Triazolo[4,3-b]pyridazine	E. coli	-	Promising	Ciprofloxacin	-
Compound 6	[1] [2] [3] Triazolo[4,3-b]pyridazine	C. albicans	-	Promising	Ketoconazole	-

Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution. Some studies reported IC50 values for cytotoxicity against cancer cell lines, which are included for context.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Anticancer Activity

Several fused heterocyclic systems derived from pyridazine precursors have demonstrated significant cytotoxic activity against various cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric for this activity, and the data for promising compounds are presented below.

Table 2: In Vitro Anticancer Activity of Fused Pyridazine Derivatives (IC50 in μM)

Compound ID	Fused Ring System	MCF-7 (Breast)	HCT-116 (Colon)	HepG2 (Liver)	A549 (Lung)	Reference Compound (IC50 in μM)
5d	Pyrazolo[3,4-d]pyrimidine	-	9.87	-	-	-
5e	Pyrazolo[3,4-d]pyrimidine	-	8.15	-	-	-
5i	Pyrazolo[3,4-d]pyrimidine	Potent	Potent	Potent	-	Erlotinib (EGFR WT: 0.016 μM)
12b	Pyrazolo[3,4-d]pyrimidine	-	19.56	-	8.21	-
14	Pyrazolo[4,3-e][1,2,3]triazolo[1,5-c]pyrimidine	0.045	0.006	0.048	-	Sorafenib (0.144, 0.176, 0.019)
15	Pyrazolo[4,3-e][1,2,3]triazolo[1,5-c]pyrimidine	0.046	0.007	0.048	-	Sorafenib (0.144, 0.176, 0.019)

25i	Pyrazolo[3,4-b]pyrazine	< 0.001 (p-value)	-	-	-	Doxorubicin
25j	Pyrazolo[3,4-b]pyrazine	< 0.001 (p-value)	-	-	-	Doxorubicin

Note: The data presented is a selection of the most potent compounds from the cited studies. For full details, please refer to the original publications.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has also been investigated. One study highlighted a copper complex of a pyridazinyI-hydrazono-5-methyl-indoline-2-one derivative with considerable anti-inflammatory activity.

Table 3: Anti-inflammatory Activity of a Fused Pyridazine Derivative

Compound ID	Fused Ring System	Assay	% Inhibition	Reference Compound	% Inhibition
VI (Copper Complex)	Indolin-2-one	Carrageenan-induced inflammation	39.6%	-	-

Note: This data is from a specific study and further research is needed to establish a broader comparative profile.[\[5\]](#)

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are the methodologies for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing (Agar Streak Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

- **Preparation of Test Solutions:** Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
- **Culture Medium:** Use nutrient agar for bacteria and Sabouraud dextrose agar for fungi.
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganisms.
- **Assay Procedure:**
 - Incorporate serial dilutions of the test compounds into the molten agar medium.
 - Pour the agar into sterile Petri dishes and allow it to solidify.
 - Streak the surface of the agar with the microbial inoculum.
 - Incubate the plates at 37°C for 24-48 hours for bacteria and at 28°C for 48-72 hours for fungi.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[3\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

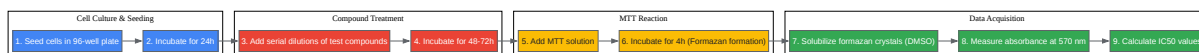
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.

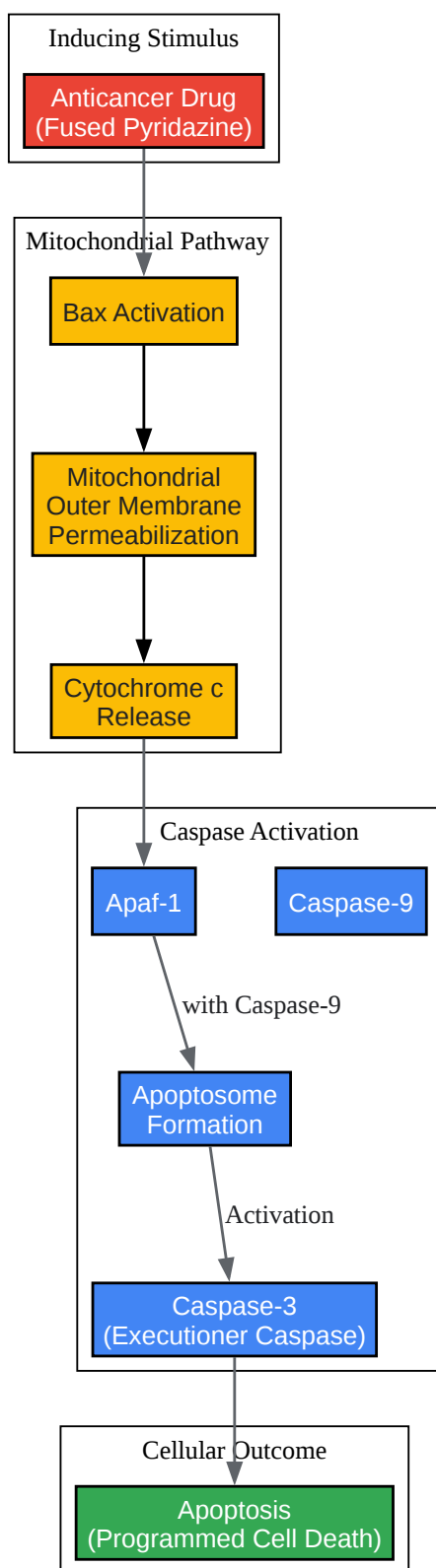
- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5×10^4 to 1×10^5 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

- **MTT Addition:** Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add DMSO to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **IC50 Calculation:** The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and biological mechanisms, the following diagrams are provided.





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